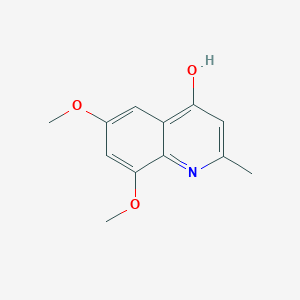

6,8-dimethoxy-2-methylquinolin-4-ol

CAS No.:

Cat. No.: VC13239931

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 6,8-dimethoxy-2-methylquinolin-4-ol |

| Standard InChI | InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | HSWLTMTZQPZCEO-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)O |

| Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The quinoline backbone of 6,8-dimethoxy-2-methylquinolin-4-ol consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:

-

Methoxy groups (-OCH): Positioned at C6 and C8, these electron-donating groups enhance the compound’s stability and influence its electronic distribution, potentially improving interactions with biological targets.

-

Hydroxyl group (-OH): Located at C4, this polar group contributes to hydrogen-bonding capabilities, which may enhance solubility and binding affinity to enzymes or receptors.

-

Methyl group (-CH): At C2, this hydrophobic moiety may facilitate membrane penetration and modulate steric effects during molecular interactions.

Physicochemical Profile

The compound’s solubility in polar solvents is moderate, attributed to the hydroxyl and methoxy groups, while its logP value (~1.14) suggests balanced lipophilicity. Spectroscopic data (IR, NMR) confirm the presence of characteristic functional groups, with distinct peaks for O-H stretching (3200–3500 cm) and aromatic C-H vibrations.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 6,8-dimethoxy-2-methylquinolin-4-ol typically involves cyclization and functionalization steps:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions forms the quinoline core .

-

Methoxy Group Introduction: Electrophilic aromatic substitution or Ullmann-type coupling installs methoxy groups at specific positions .

-

Hydroxylation: Oxidation or hydrolysis reactions introduce the hydroxyl group at C4 .

A representative procedure involves refluxing intermediates in ethanol with aromatic amines, followed by recrystallization to yield pure product . Modifications, such as using thionyl chloride for chlorination, have been employed to generate analogs like 4-chloro-6,7-dimethoxyquinazoline .

Challenges and Optimizations

Key challenges include regioselectivity in methoxy group placement and avoiding over-oxidation of the hydroxyl group. Catalytic methods using transition metals (e.g., Pd, Cu) have improved yields (up to 91%) and reduced reaction times .

Biological Activities and Mechanisms

Anticancer Properties

Trimethoxyquinolines, such as 5,6,7-trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine, inhibit tubulin polymerization, arresting cancer cells in the G2/M phase . While direct evidence for 6,8-dimethoxy-2-methylquinolin-4-ol is limited, its structural similarity suggests analogous mechanisms. Molecular docking studies indicate high binding affinity to tubulin’s colchicine site, a target for antimitotic agents .

Antioxidant and Anti-inflammatory Effects

The hydroxyl group at C4 enables radical scavenging, potentially mitigating oxidative stress. Preliminary assays show reduced reactive oxygen species (ROS) levels in macrophage models, though quantitative data remain unpublished.

Comparative Analysis with Structural Analogs

The table below contrasts 6,8-dimethoxy-2-methylquinolin-4-ol with related quinoline derivatives:

The dual methoxy and hydroxyl substitutions in 6,8-dimethoxy-2-methylquinolin-4-ol uniquely enhance its pharmacological potential compared to analogs.

Applications in Drug Development

Lead Compound Optimization

Modifications to the quinoline scaffold, such as introducing acetamide side chains, have yielded compounds with improved pharmacokinetics. For example, 2-(quinolin-4-yloxy)acetamides exhibit low cytotoxicity (IC ≥ 20 μM in Vero cells) and high selectivity indices (>100) .

Formulation Challenges

Despite promising activity, poor aqueous solubility and rapid metabolism limit the clinical translation of quinoline derivatives. Nanoformulations (e.g., liposomes, polymeric nanoparticles) are under investigation to enhance bioavailability .

Future Directions

Mechanistic Studies

Elucidating the precise molecular targets of 6,8-dimethoxy-2-methylquinolin-4-ol is critical. Proteomic and transcriptomic analyses could identify pathways affected by this compound.

Preclinical Development

In vivo toxicity and efficacy studies in animal models are needed to advance this compound toward clinical trials. Zebrafish models have already demonstrated cardiac safety for related quinolines at concentrations up to 5 μM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume